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molecular formula C6H5NOS B8640776 Thien-2-yl-hydroxyacetonitrile

Thien-2-yl-hydroxyacetonitrile

Cat. No. B8640776
M. Wt: 139.18 g/mol
InChI Key: MDOLBFYWOIYESI-UHFFFAOYSA-N
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Patent
US04537623

Procedure details

In this example 25.0 g of 2-formylthiophene was added to a stirred solution containing 10.93 g of sodium cyanide in 37 ml of water at room temperature. 63 ml of aqueous saturated sodium acid sulfite was then slowly added to the stirred mixture. During the addition of the sodium acid sulfite solution, small amounts (about 20 g) of ice were periodically added. The mixture was then stirred for another 15 minutes and extracted with ethyl ether. The ethyl ether extracts were combined, dried over magnesium sulfate and evaporated under vacuum affording 18.4 g of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.93 g
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)=[O:2].[C-:8]#[N:9].[Na+].[O-]S([O-])=O.[Na+]>O>[S:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[CH:1]([OH:2])[C:8]#[N:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)C=1SC=CC1
Step Two
Name
Quantity
10.93 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
63 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+]
Name
ice
Quantity
20 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for another 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were periodically added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)C(C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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